![molecular formula C13H14N2O3S B1365874 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927993-42-8](/img/structure/B1365874.png)
2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structure Analysis :
- Kennedy et al. (1999) reported on the synthesis and structure of a related compound, 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, emphasizing the crystallographic data and atomic coordinates. They found two independent conformations differing only by the rotational positions of their methoxymethyl substituents (Kennedy et al., 1999).
- Žugelj et al. (2009) described transformations of dimethyl acetone-1,3-dicarboxylate to synthesize derivatives of this compound (Žugelj et al., 2009).
Protecting Group for Carboxylic Acids :
- Yoo et al. (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, demonstrating its utility in the hydrolysis of esters obtained from the coupling of this alcohol with various acids (Yoo et al., 1990).
Development of Heterocyclic γ-Amino Acids :
- Mathieu et al. (2015) explored the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their value as mimics of protein secondary structures like helices and β-sheets. They developed a short chemical route for synthesizing these compounds, offering a versatile method for introducing various lateral chains (Mathieu et al., 2015).
Applications in Photodynamic Therapy for Cancer Treatment :
- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives containing this compound, which showed promising properties for photodynamic therapy applications in cancer treatment, demonstrating good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Occurrence in Biological Material :
- White (1990) discovered that a related compound, 2-acetylthiazole-4-carboxylic acid, is widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria. This widespread occurrence and the compound's chemical structure suggest it may play a role as a previously undescribed coenzyme (White, 1990).
Antimicrobial Activity :
- Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating good fungicidal and antivirus activities. This highlights the potential of these compounds in controlling fungi and viruses (Fengyun et al., 2015).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-11(12(16)17)19-13(15-8)14-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJVEMIWVAHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155925 |
Source


|
| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927993-42-8 |
Source


|
| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927993-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
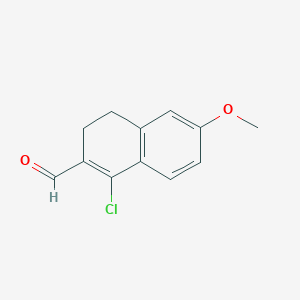
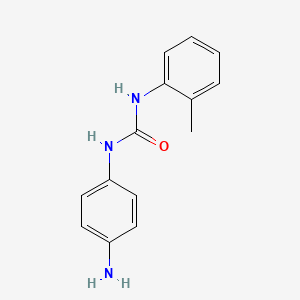
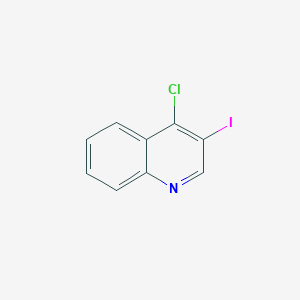
![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid](/img/structure/B1365795.png)

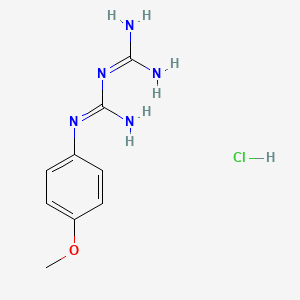
![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
![(3-amino-4H-1,2,4-triazol-4-yl)[2-(benzyloxy)-5-chlorophenyl]methanone](/img/structure/B1365810.png)
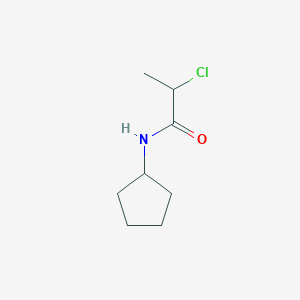
![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)
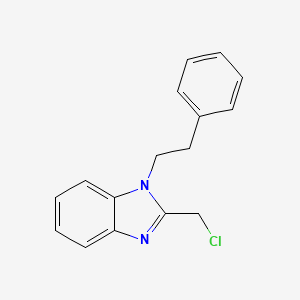
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)
